Ethyl 2-[2-(4a,10a-dihydrophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate is a complex organic compound that features a phenothiazine moiety, a pyrimidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4a,10a-dihydrophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Phenothiazine Derivative: The starting material, 4a,10a-dihydro-10H-phenothiazine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Oxoethyl Group: The phenothiazine derivative is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Formation of the Pyrimidine Ring: The intermediate product is further reacted with appropriate reagents to form the pyrimidine ring.
Introduction of the Ethyl Ester Group: Finally, the ethyl ester group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The amino and ester groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the oxoethyl group can yield hydroxyl derivatives .
Scientific Research Applications
Ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as antioxidant and anti-inflammatory properties.
Materials Science: The phenothiazine moiety can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4a,10a-dihydrophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenothiazine: A phenothiazine derivative with similar structural features.
1-(4a,10a-Dihydro-10H-phenothiazin-10-yl)-2-[(4-phenyl-2-quinazolinyl)sulfanyl]ethanone: Another compound with a phenothiazine core and additional functional groups.
Uniqueness
Ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate is unique due to the combination of its phenothiazine, pyrimidine, and ethyl ester moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-(4a,10a-dihydrophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-aminopyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-2-28-20(27)13-11-23-21(24-19(13)22)29-12-18(26)25-14-7-3-5-9-16(14)30-17-10-6-4-8-15(17)25/h3-11,14,16H,2,12H2,1H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTTZLSADWHBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2C3C=CC=CC3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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